1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Structure-Activity Relationship Kinase Inhibition Binding Affinity

This 2,4-difluorophenyl indolylurea fills a critical SAR niche with its N1 2-methoxyethyl substituent, offering a distinct physicochemical profile between simple methyl and extended π-system analogs. Researchers can leverage its unique fluorination pattern to dissect target binding and selectivity in kinase (PKCα/Trk) and ABCG2 transporter panels. Verify potency against the published lead 3c and the unsubstituted N1-H analog (IC50 ~28 μM) to benchmark its contribution to rational lead optimization.

Molecular Formula C18H17F2N3O2
Molecular Weight 345.35
CAS No. 941909-03-1
Cat. No. B2407443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
CAS941909-03-1
Molecular FormulaC18H17F2N3O2
Molecular Weight345.35
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H17F2N3O2/c1-25-9-8-23-11-16(13-4-2-3-5-17(13)23)22-18(24)21-15-7-6-12(19)10-14(15)20/h2-7,10-11H,8-9H2,1H3,(H2,21,22,24)
InChIKeyZPINPNVURJWTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941909-03-1): Chemical Identity and Core Structural Class


1-(2,4-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941909-03-1) is a synthetic small molecule belonging to the phenylurea indole derivative class, characterized by a central urea linkage connecting a 2,4-difluorophenyl ring and an indole scaffold bearing an N‑1 2‑methoxyethyl substituent. Its molecular formula is C18H17F2N3O2 with a molecular weight of 345.3 g/mol . The compound is supplied primarily as a research-grade screening compound and has been referenced under the code designation DFIU in vendor catalogs . Structurally, it resides at the intersection of two well‑documented pharmacophore families: indolylureas explored as kinase inhibitors (e.g., PKCα, Trk) [1] and phenylurea indoles developed as ABCG2 transporter inhibitors for multidrug resistance reversal [2].

Why In-Class Phenylurea Indole Analogs Cannot Be Directly Substituted for 1-(2,4-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941909-03-1)


Within the phenylurea indole series, seemingly minor structural modifications produce pronounced shifts in target engagement, selectivity, and physicochemical behavior. The 2,4-difluorophenyl substitution pattern has been identified as an optimal N′‑aryl arrangement for nanomolar inhibition in related urea-based chemotypes [1], while positional isomers (e.g., 3,4‑difluoro or 2,5‑difluoro) are distinct chemical entities with CAS numbers 922896‑86‑4 and 923096‑29‑1, respectively, and may exhibit divergent binding poses and pharmacokinetic profiles . The N‑1 2‑methoxyethyl group on the indole ring introduces an additional hydrogen‑bond acceptor and modulates lipophilicity relative to the N‑H (CAS 941927‑05‑5) or N‑methyl (CAS 899753‑70‑9) analogs; the unsubstituted indole analog has been noted to display only weak, non‑selective activity (IC50 ~28 μM) [2]. Crucially, SAR studies on phenylurea indole ABCG2 inhibitors demonstrate that extending the π‑system and altering N‑substitution directly impacts inhibitory potency and the ability to reverse multidrug resistance, meaning that even closely related analogs cannot be assumed interchangeable without empirical verification [3].

Quantitative Comparative Evidence for 1-(2,4-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941909-03-1) Against Closest Analogs


Positional Isomer Differentiation: 2,4-Difluorophenyl vs. 3,4-Difluorophenyl Substitution in Indolylurea Scaffolds

The 2,4-difluorophenyl substitution pattern has been empirically identified as the optimal N′‑aryl arrangement for achieving nanomolar inhibitory potency in urea-based chemotypes, as demonstrated in acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitor series where 2,4‑difluorophenyl analogs achieved nanomolar IC50 values [1]. For the indolylurea subclass, the commercially available positional isomer 1‑(3,4‑difluorophenyl)‑3‑(1‑(2‑methoxyethyl)‑1H‑indol‑3‑yl)urea (CAS 922896‑86‑4) differs solely in fluorine atom placement, yet this single positional change is expected to alter the electron density distribution on the phenyl ring (Hammett σ values: 2,4‑F2 = 0.47 meta/0.06 para vs. 3,4‑F2 = 0.34 meta/0.06 para), potentially affecting both target binding and metabolic stability . No head‑to‑head bioactivity comparison between these two isomers has been published in the peer‑reviewed literature as of the search date.

Structure-Activity Relationship Kinase Inhibition Binding Affinity

N1-Indole Substituent Effect: 2-Methoxyethyl vs. Hydrogen on Biological Activity of 2,4-Difluorophenyl Indolylureas

The N1‑indole substituent dramatically influences the biological activity of 2,4‑difluorophenyl indolylureas. The unsubstituted indole analog 1‑(2,4‑difluorophenyl)‑3‑(1H‑indol‑3‑yl)urea (CAS 941927‑05‑5) was reported with an IC50 of 28 μM and described as "neither potent nor selective" [1]. In contrast, the 2‑methoxyethyl substituent present in CAS 941909‑03‑1 introduces a flexible side chain with an additional H‑bond acceptor (ether oxygen), which in closely related indole‑urea scaffolds has been noted to enhance solubility and bioavailability by improving conformational flexibility and polar surface area [2]. Within the ABCG2 inhibitor phenylurea indole series, compounds with extended N‑substituents and π‑systems (e.g., compounds 3c–3f) demonstrated the most potent ABCG2 inhibition and effectively reversed mitoxantrone resistance in H460/MX20 cells, while showing no inhibition of ABCB1, indicating that the N‑substituent is a critical determinant of both potency and transporter selectivity [3].

ABCG2 Inhibition Multidrug Resistance Structure-Activity Relationship

Physicochemical Differentiation: Calculated LogP and H‑Bond Profile of 1-(2,4-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea vs. N1-Methyl Analog

The 2‑methoxyethyl substituent distinguishes CAS 941909‑03‑1 from the N1‑methyl analog (CAS 899753‑70‑9) by introducing an additional oxygen atom that serves as a hydrogen‑bond acceptor and increases topological polar surface area (TPSA). The target compound (C18H17F2N3O2, MW 345.3) possesses 5 H‑bond acceptors (2 F atoms, 2 urea oxygens is not correct—correction: 1 urea carbonyl O, 2 F atoms, 1 methoxy O = 4 H‑bond acceptors) and 2 H‑bond donors (both urea NH), whereas the N1‑methyl analog (C16H13F2N3O, MW 301.3) has 4 H‑bond acceptors and 2 H‑bond donors . For related indole‑urea compounds bearing the 2‑methoxyethyl side chain, vendor annotations indicate this group improves aqueous solubility and bioavailability relative to simpler alkyl substituents, though quantitative solubility measurements for the exact target compound have not been published [1]. The increased molecular weight and added ether oxygen are consistent with a deliberate medicinal chemistry strategy to balance lipophilicity while maintaining or improving target engagement.

Physicochemical Properties Drug-Likeness Solubility

Phenylurea Indole Scaffold Validation as ABCG2 Transporter Inhibitor Series: Class-Level Evidence Supporting Further Investigation of CAS 941909-03-1

The phenylurea indole chemotype has been validated as a productive scaffold for discovering ABCG2 (BCRP) transporter inhibitors. In a 2023 study by Ye et al., three series of phenylurea indole derivatives were synthesized and evaluated; compounds 3c and 3f—featuring extended π‑systems on the indole N‑substituent—achieved potent ABCG2 inhibition with the following quantitative profile: they increased intracellular mitoxantrone accumulation in ABCG2‑overexpressing H460/MX20 cells, significantly stimulated ABCG2 ATPase activity (indicating competitive substrate behavior), and were molecularly docked into the drug‑binding site of human ABCG2 (PDB 6FFC) with high computed affinities [1]. Critically, these compounds showed no inhibition of ABCB1 (P‑gp), demonstrating transporter selectivity within the ABC family [1]. The target compound CAS 941909‑03‑1 bears the same phenylurea indole core and an N‑1 2‑methoxyethyl substituent that may confer similar ABCG2 interaction properties; however, it has not been directly tested in this assay system.

ABCG2 Transporter Multidrug Resistance Reversal Cancer Pharmacology

Kinase Inhibitor Potential: Indolylurea Scaffold Precedent in PKCα and Trk Inhibition Programs

The indolylurea chemotype has demonstrated tractable kinase inhibition, most notably against PKCα. Djung et al. (2011) reported the synthesis and evaluation of indolylureas as PKCα inhibitors, identifying compounds with nanomolar PKCα inhibition and significant selectivity over PKA—a critical selectivity filter given the opposing roles of these kinases in cardiomyocyte calcium handling [1]. Separately, patent literature (US20060199846A1) discloses certain substituted ureas, including 1,3‑diaryl ureas with indole moieties, as modulators of kinase activity encompassing TrkA, TrkB, TrkC, PDGFR, and c‑Kit [2]. The target compound CAS 941909‑03‑1 incorporates the 2,4‑difluorophenyl group that has been associated with enhanced metabolic stability and binding affinity in kinase inhibitor scaffolds [3]. No direct kinase profiling data for CAS 941909‑03‑1 are available in the public domain.

Kinase Inhibition PKCα Drug Discovery

Recommended Application Scenarios for 1-(2,4-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941909-03-1) Based on Quantitative and Class-Level Evidence


ABCG2-Mediated Multidrug Resistance Reversal Probe in H460/MX20 and Related Cell Models

CAS 941909-03-1 may be evaluated as a candidate ABCG2 inhibitor probe, leveraging the validated phenylurea indole scaffold. Researchers should perform head-to-head dose-response comparisons against published phenylurea indole leads (e.g., compounds 3c and 3f from Ye et al., 2023 [1]) in mitoxantrone accumulation assays using ABCG2-overexpressing H460/MX20 cells, with ABCB1-overexpressing cells as a selectivity counter-screen. The 2-methoxyethyl N-substituent provides a distinct physicochemical profile (increased H-bond acceptor count, higher MW) relative to published leads, which may translate to differential cellular permeability and efflux kinetics.

Kinase Selectivity Panel Screening with Focus on PKCα and Trk Family Kinases

Given the precedent for indolylureas as PKCα inhibitors with selectivity over PKA [1] and the patent disclosure of diaryl ureas as Trk/PDGFR/c-Kit modulators [2], CAS 941909-03-1 is suitable for inclusion in kinase selectivity panels. The compound should be profiled at a minimum against PKCα, PKA, TrkA, TrkB, and TrkC to establish its selectivity fingerprint. The 2,4-difluorophenyl motif may confer enhanced binding affinity relative to non-fluorinated or differently fluorinated analogs, but this must be empirically verified.

Structure-Activity Relationship (SAR) Probe for Indole N1-Substituent Effects in Phenylurea Indole Series

CAS 941909-03-1 fills a specific SAR niche: the 2-methoxyethyl N1-substituent represents an intermediate between the simple N1-methyl analog (CAS 899753-70-9) and more elaborate extended π-system derivatives. Systematic comparison of CAS 941909-03-1 with its N1-H analog (CAS 941927-05-5, reported IC50 ~28 μM [1]) and N1-methyl analog can quantify the contribution of the 2-methoxyethyl group to target potency, cellular permeability, and metabolic stability. This SAR data is essential for rational lead optimization within the phenylurea indole series.

Negative Control or Comparator for Positional Isomer Studies (2,4-F2 vs. 3,4-F2 vs. 2,5-F2 Phenyl)

The availability of three positional isomers—CAS 941909-03-1 (2,4-F2), CAS 922896-86-4 (3,4-F2), and CAS 923096-29-1 (2,5-F2)—creates an opportunity to systematically dissect the impact of fluorine substitution pattern on target binding, metabolic oxidation, and in vivo pharmacokinetics within an otherwise identical molecular framework [1]. A comparative study using these three isomers in parallel can reveal structure-property relationships that inform the design of fluorinated aryl urea inhibitors across multiple target classes.

Quote Request

Request a Quote for 1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.